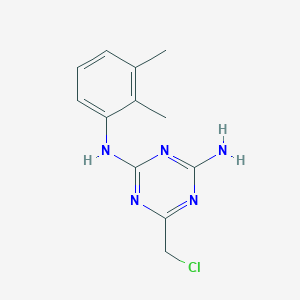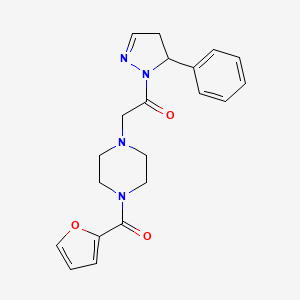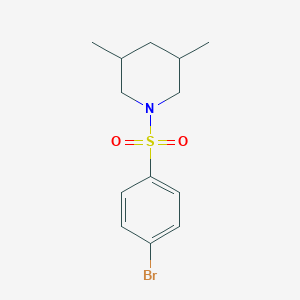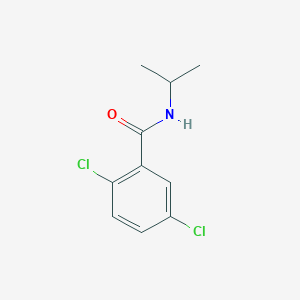![molecular formula C20H20Cl2N6O4 B11180834 2-(4-carbamoylpiperidin-1-yl)-N-(2,5-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11180834.png)
2-(4-carbamoylpiperidin-1-yl)-N-(2,5-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-carbamoylpiperidin-1-yl)-N-(2,5-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a dichlorophenyl group, and a pyrido[2,3-d]pyrimidine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-carbamoylpiperidin-1-yl)-N-(2,5-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a dichlorobenzene derivative.
Construction of the Pyrido[2,3-d]pyrimidine Core: This core structure can be formed through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Final Coupling and Functionalization: The final step involves coupling the piperidine ring with the pyrido[2,3-d]pyrimidine core and introducing the carbamoyl group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-carbamoylpiperidin-1-yl)-N-(2,5-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-(4-carbamoylpiperidin-1-yl)-N-(2,5-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-carbamoylpiperidin-1-yl)-N-(2,5-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-chloro-5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidine: Studied for its potential therapeutic effects.
Uniqueness
2-(4-carbamoylpiperidin-1-yl)-N-(2,5-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20Cl2N6O4 |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
2-(4-carbamoylpiperidin-1-yl)-N-(2,5-dichlorophenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H20Cl2N6O4/c21-10-1-2-12(22)13(7-10)24-18(31)11-8-14(29)25-17-15(11)19(32)27-20(26-17)28-5-3-9(4-6-28)16(23)30/h1-2,7,9,11H,3-6,8H2,(H2,23,30)(H,24,31)(H2,25,26,27,29,32) |
InChI Key |
PYGLHBWXULLVJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,5-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,5-dimethoxybenzoate](/img/structure/B11180755.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11180757.png)
![1-[4-(dipropylsulfamoyl)phenyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide](/img/structure/B11180759.png)

![1-[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B11180766.png)
![N-(2,5-dichlorophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11180768.png)

![2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11180787.png)
![N-(4-methylbenzyl)-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide](/img/structure/B11180790.png)

![7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11180806.png)

![2-methoxy-7,7-dimethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11180828.png)

